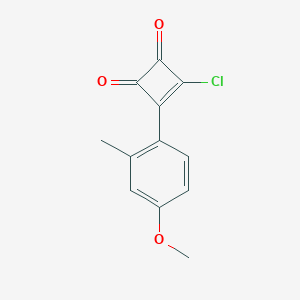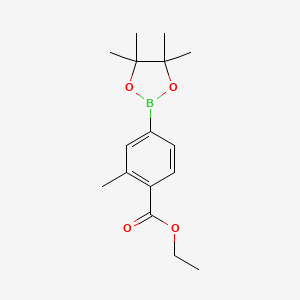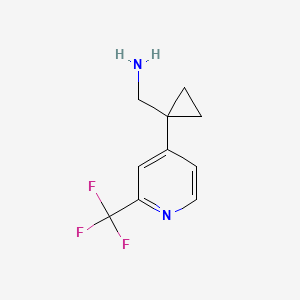
(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(トリフルオロメチル)ピリジン-4-イル)シクロプロピル)メタンアミンは、分子式がC10H11F3N2である化学化合物です。ピリジン環にトリフルオロメチル基が結合し、さらにシクロプロピルメタンアミン部分に結合していることを特徴としています。
合成方法
合成経路と反応条件
(1-(2-(トリフルオロメチル)ピリジン-4-イル)シクロプロピル)メタンアミンの合成は、通常、以下の手順を伴います。
ピリジン環の形成: トリフルオロメチル基を持つピリジン環は、2-クロロピリジンとトリフルオロメチル化剤との反応を含む様々な方法で合成できます。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化バージョンが用いられることがあり、スケーラビリティ、費用対効果、環境への配慮に重点が置かれます。連続フロー化学や触媒プロセスが、効率と収率を向上させるために頻繁に採用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
反応の種類
(1-(2-(トリフルオロメチル)ピリジン-4-イル)シクロプロピル)メタンアミンは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、アミンまたはピリジン窒素原子で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、および触媒的水素化。
置換: ハロアルカン、アシルクロリド、およびその他の求電子試薬。
生成される主要な生成物
酸化: 対応するN-オキシドまたはカルボン酸の生成。
還元: 還元されたアミン誘導体の生成。
置換: 置換されたアミンまたはピリジン誘導体の生成。
科学研究における用途
(1-(2-(トリフルオロメチル)ピリジン-4-イル)シクロプロピル)メタンアミンは、いくつかの科学研究で用途があります。
医薬品化学: 神経学的および炎症性疾患を標的とした医薬品化合物の合成におけるビルディングブロックとして使用されます。
材料科学: ユニークな電気的および光学的特性を持つ高度な材料の開発における可能性について研究されています。
生物学的研究: 酵素相互作用や受容体結合を研究するための生化学アッセイにおけるプローブとして役立ちます。
工業用途: 農薬や特殊化学品の開発に使用されます。
科学的研究の応用
(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
(1-(2-(トリフルオロメチル)ピリジン-4-イル)シクロプロピル)メタンアミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。トリフルオロメチル基は、化合物の親油性と代謝安定性を高め、生物学的経路を効果的に調節することができます。シクロプロピルメタンアミン部分は、酵素の活性部位と相互作用し、酵素活性の阻害または活性化につながります。
類似化合物の比較
類似化合物
- 1-(2-(トリフルオロメチル)ピリジン-4-イル)ピペラジン
- (2-(トリフルオロメチル)ピリジン-4-イル)メタノール
独自性
類似化合物と比較して、(1-(2-(トリフルオロメチル)ピリジン-4-イル)シクロプロピル)メタンアミンは、シクロプロピル基などのユニークな構造的特徴を提供し、剛性を付与し、生物活性を影響を与えます。トリフルオロメチル基も薬物動態特性を強化し、創薬と開発における貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
- (2-(Trifluoromethyl)pyridin-4-yl)methanol
Uniqueness
Compared to similar compounds, (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine offers unique structural features, such as the cyclopropyl group, which imparts rigidity and influences its biological activity. The trifluoromethyl group also enhances its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
特性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
[1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-5-7(1-4-15-8)9(6-14)2-3-9/h1,4-5H,2-3,6,14H2 |
InChIキー |
ZWOAVYNXLBRVOG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C2=CC(=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
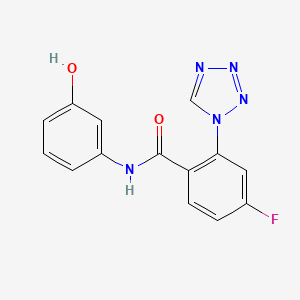
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
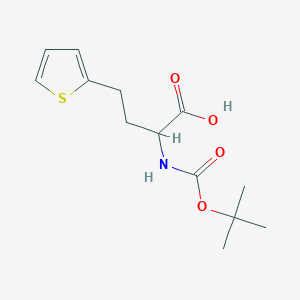
![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
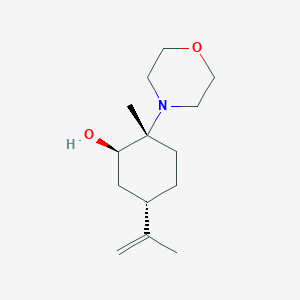

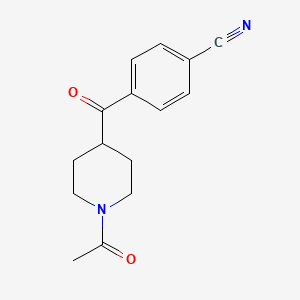
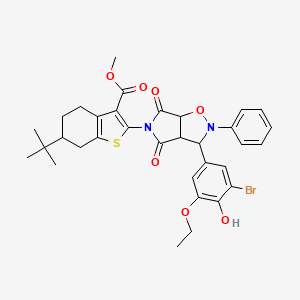
![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
